molecular formula C16H17NO3 B448517 N-(2,4-dimethoxyphenyl)-4-methylbenzamide CAS No. 329938-64-9

N-(2,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No.: B448517
CAS No.: 329938-64-9
M. Wt: 271.31g/mol
InChI Key: AGWCBNJDPXUGEN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and chemical biology research. While specific biological data for this exact molecule is limited, it belongs to the benzamide class, which is a privileged structure in drug discovery. Structurally related benzamide derivatives have been identified as key scaffolds in the development of novel therapeutics, particularly as E3 ubiquitin ligase binders for the construction of Proteolysis-Targeting Chimeras (PROTACs) . These bifunctional molecules can induce the targeted degradation of disease-causing proteins, representing a cutting-edge therapeutic modality. Furthermore, research on analogous N-phenacyl benzimidazole compounds has demonstrated significant antifungal activity, causing irreversible damage to fungal cell membranes and cell walls, and inhibiting virulence factors in pathogens like Candida albicans . The structural features of this benzamide, including its dimethoxyphenyl and methylbenzamide groups, make it a valuable intermediate for synthesizing more complex heterocyclic systems and for probing structure-activity relationships in various biological contexts . Researchers can utilize this compound as a building block or a reference standard in the design and development of new chemical probes and potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(18)17-14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWCBNJDPXUGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2,4 Dimethoxyphenyl 4 Methylbenzamide and Analogs

Established Synthetic Routes to the Amide Bond

The formation of the amide bond in N-(2,4-dimethoxyphenyl)-4-methylbenzamide and related structures has traditionally relied on well-established condensation and amidation reactions. ucl.ac.ukvedantu.com These methods, while effective, often involve stoichiometric activating reagents and present challenges in terms of efficiency and sustainability. ucl.ac.uk

Condensation Reactions in Benzamide (B126) Synthesis

Condensation reactions are a cornerstone of benzamide synthesis. vedantu.com These reactions typically involve the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent to activate the carboxylic acid. semanticscholar.org Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk The reaction of benzoic acid with an amine in the presence of such reagents leads to the formation of the corresponding benzamide. researchgate.net

Another classical approach is the Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann. vedantu.comtestbook.comiitk.ac.in This method utilizes an acid chloride or anhydride (B1165640) and an amine in the presence of a base to produce an amide. vedantu.comwebsite-files.com The reaction is often performed in a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether, where the base in the aqueous phase neutralizes the generated acid. testbook.comlscollege.ac.in

Reagent ClassSpecific ExamplesRole in Reaction
Coupling AgentsEDC, HATU, T3PActivate carboxylic acids for nucleophilic attack by amines. ucl.ac.uk
Chlorinating AgentsThionyl chloride, Oxalyl chlorideConvert carboxylic acids to more reactive acid chlorides. ucl.ac.uk
BasesSodium hydroxide (B78521), PyridineNeutralize acidic byproducts and can act as catalysts. vedantu.comtestbook.com

Amidation Techniques Utilizing Substituted Anilines and Benzoyl Chlorides

A direct and widely used method for synthesizing N-aryl benzamides is the reaction between a substituted aniline (B41778) and a benzoyl chloride. ucl.ac.uktestbook.com For the synthesis of this compound, this would involve the reaction of 2,4-dimethoxyaniline (B45885) with 4-methylbenzoyl chloride. nih.gov This reaction falls under the umbrella of the Schotten-Baumann reaction conditions. testbook.comlscollege.ac.in

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. iitk.ac.inwebsite-files.com Subsequent elimination of the chloride leaving group, often facilitated by a base, yields the desired amide. website-files.com While this method is generally efficient, the use of acid chlorides can be problematic due to their moisture sensitivity and the generation of corrosive hydrochloric acid as a byproduct. semanticscholar.org

Advanced Synthetic Strategies for this compound Core Structure

In recent years, significant efforts have been directed towards developing more efficient and versatile methods for constructing complex benzamide frameworks. These advanced strategies often involve catalytic processes that offer greater control over regioselectivity and functional group tolerance.

Directed Ortho-Metallation Approaches in Dimethoxyphenyl Ring Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, such as n-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The methoxy (B1213986) group is a known DMG, making the dimethoxyphenyl ring of this compound amenable to this approach. wikipedia.org

In the context of synthesizing analogs, a pre-formed N-(2,4-dimethoxyphenyl)amide can be subjected to DoM to introduce substituents at the ortho position of the dimethoxyphenyl ring. harvard.edu The resulting aryllithium intermediate can then react with various electrophiles to install a wide range of functional groups. wikipedia.org The relative directing strength of different groups on the aromatic ring can influence the site of metalation. harvard.edu

Palladium-Catalyzed Coupling Reactions in Benzamide Framework Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, including the formation of N-aryl amides. syr.edu The Buchwald-Hartwig amination, a cornerstone of this field, has been extended to amidation reactions, allowing for the coupling of amides with aryl halides or pseudohalides. syr.edu The synthesis of N-aryl benzamides can be achieved through the palladium-catalyzed N-arylation of primary amides with aryl bromides. rsc.org

The catalytic cycle typically involves the formation of an active palladium(0) species, oxidative addition of the aryl halide, coordination of the amide, and reductive elimination to yield the N-aryl amide product. syr.edu The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. syr.edu Furthermore, palladium-catalyzed carbonylative coupling reactions offer an alternative route, where carbon monoxide is incorporated to form the amide carbonyl group. acs.org Tandem reactions that combine N-arylation with other transformations, such as carboamination, have also been developed to build complex molecular architectures in a single pot. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. acs.org In the context of amide synthesis, this translates to developing catalytic methods that avoid the use of stoichiometric and often hazardous reagents, minimize waste generation, and utilize less hazardous solvents. ucl.ac.ukacs.org

Several greener approaches to amide bond formation have emerged. semanticscholar.orgsigmaaldrich.com These include:

Catalytic Amidation: The use of catalysts, such as those based on boron, zirconium, or ruthenium, can facilitate the direct condensation of carboxylic acids and amines without the need for stoichiometric activating agents. ucl.ac.uksigmaaldrich.com Boronic acids, for instance, have been shown to catalyze amidation reactions with high efficiency. ucl.ac.uk

Solvent-Free Reactions: Performing reactions under solvent-free conditions can significantly reduce the environmental impact associated with solvent use and disposal. semanticscholar.org Methods involving direct heating of a mixture of the carboxylic acid and amine with a catalyst have been reported. semanticscholar.org

Biocatalysis: Enzymes are increasingly being explored as catalysts for amide bond formation. rsc.org These biocatalytic methods offer the potential for high selectivity and can often be performed in aqueous media under mild conditions. rsc.org

Use of Greener Solvents: When solvents are necessary, the use of less hazardous options is encouraged. ucl.ac.uk Research has shown that many amide coupling reactions can be performed in greener solvents, moving away from traditionally used but more hazardous solvents like DMF and CH2Cl2. ucl.ac.uk

Green Chemistry ApproachKey FeaturesExamples
Catalytic AmidationAvoids stoichiometric activators, reduces waste. ucl.ac.uksigmaaldrich.comBoronic acid catalysis, Zirconium-based catalysts. ucl.ac.uk
Solvent-Free SynthesisEliminates solvent waste, simplifies workup. semanticscholar.orgDirect heating of reactants with a catalyst. semanticscholar.org
BiocatalysisHigh selectivity, mild reaction conditions, often in water. rsc.orgHydrolase-catalyzed reactions, ATP-dependent enzymes. rsc.org
Greener SolventsReduces environmental and health hazards. ucl.ac.ukReplacing DMF and CH2Cl2 with less hazardous alternatives. ucl.ac.uk

Derivatization Strategies for this compound Analogs

The derivatization of the core this compound structure is crucial for exploring structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of materials. These strategies focus on introducing a variety of substituents onto either the 4-methylbenzoyl or the 2,4-dimethoxyphenyl ring.

The electronic and steric nature of substituents on both the aniline and the benzoic acid moieties can significantly impact the yield and purity of the resulting N-arylbenzamide analogs.

The reactivity of the aniline nitrogen is heavily influenced by the substituents on its aromatic ring. Electron-donating groups (EDGs) on the aniline ring, such as the methoxy groups in 2,4-dimethoxyaniline, increase the nucleophilicity of the amino group, which can lead to higher reaction rates and potentially higher yields. Conversely, strong electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the amine, making the amide bond formation more challenging and possibly requiring more forcing reaction conditions or more potent coupling agents.

On the benzoic acid component, the nature of the substituent can affect the electrophilicity of the carbonyl carbon. Generally, the synthesis of benzamides is robust and tolerates a wide range of functional groups on both aromatic rings. researchgate.net However, steric hindrance can play a significant role. Bulky substituents near the reacting centers (the carboxylic acid and the amine) can impede the approach of the reactants, leading to lower yields. For example, in the synthesis of a series of substituted benzamides, it was noted that less sterically hindered anilines can lead to an increase in activity, which may correlate with the efficiency of the synthesis. mdpi.com

A systematic study on the synthesis of N'-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides from substituted benzaldehydes showed that a variety of substituents were well-tolerated, leading to products with good yields and high purity. mdpi.com This suggests that the electronic effects of substituents on the benzaldehyde (B42025) did not drastically hinder the reaction, a principle that can be extended to the synthesis of this compound analogs.

Table 1: Predicted Substituent Effects on the Synthesis of this compound Analogs

Substituent PositionSubstituent TypePredicted Effect on Yield/PurityRationale
4-methylbenzoyl ringElectron-donating (e.g., -OCH3, -CH3)Generally favorableMay slightly decrease the electrophilicity of the carbonyl carbon, but the effect is usually minimal in the presence of activating agents.
4-methylbenzoyl ringElectron-withdrawing (e.g., -NO2, -CF3)Generally favorableIncreases the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates.
2,4-dimethoxyphenyl ringAdditional electron-donating groupsPotentially higher yieldIncreases the nucleophilicity of the aniline nitrogen.
2,4-dimethoxyphenyl ringElectron-withdrawing groupsPotentially lower yieldDecreases the nucleophilicity of the aniline nitrogen, may require harsher conditions.
Ortho to amine or carboxylic acidBulky groupsPotentially lower yieldSteric hindrance can impede amide bond formation.

This table is generated based on general principles of organic chemistry and may not reflect all specific experimental outcomes.

Following the synthesis of the core this compound structure, a wide array of functional group transformations can be employed to generate a diverse library of analogs. The amide bond itself is generally stable, allowing for modifications at other positions of the molecule.

One common strategy involves the modification of the methyl group on the 4-methylbenzoyl ring. For instance, this methyl group can be a handle for further functionalization. In a study on 4-methylbenzamide (B193301) derivatives, the methyl group was used as a point of attachment for various purine (B94841) derivatives to create potential protein kinase inhibitors. nih.gov This was achieved by first halogenating the methyl group and then performing a nucleophilic substitution with the desired purine.

The methoxy groups on the 2,4-dimethoxyphenyl ring can also be targets for modification. Demethylation to the corresponding hydroxyl groups can be achieved using reagents like boron tribromide (BBr3). These resulting phenols can then be subjected to a variety of reactions, such as O-alkylation or O-arylation, to introduce new functionalities.

Furthermore, electrophilic aromatic substitution reactions could potentially be used to introduce substituents onto either aromatic ring, provided the reaction conditions are controlled to avoid side reactions with the existing functional groups. The compatibility of various functional groups with amide bond cleavage reactions has been evaluated, which provides insight into the stability of different functionalities under certain reaction conditions. nih.gov This knowledge is crucial when planning multi-step synthetic sequences for the derivatization of this compound.

Table 2: Potential Functional Group Transformations for this compound Analogs

Starting Functional GroupReagents and ConditionsResulting Functional Group
4-methyl groupN-Bromosuccinimide (NBS), light/heat4-(bromomethyl) group
4-(bromomethyl) groupNucleophile (e.g., purine, amine, alcohol)Substituted methyl group
Methoxy group (-OCH3)Boron tribromide (BBr3)Hydroxyl group (-OH)
Hydroxyl group (-OH)Alkyl halide, baseAlkoxy group (-OR)
Aromatic C-H bondElectrophile (e.g., HNO3/H2SO4)Nitro group (-NO2)
Nitro group (-NO2)Reducing agent (e.g., H2/Pd, SnCl2)Amino group (-NH2)

This table provides examples of potential reactions and is not an exhaustive list. The feasibility of these transformations would require experimental validation.

Structural Elucidation and Conformational Analysis of N 2,4 Dimethoxyphenyl 4 Methylbenzamide

X-ray Crystallography Studies of N-(2,4-dimethoxyphenyl)-4-methylbenzamide and Related Compounds

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.orglibretexts.org It provides precise information on bond lengths, bond angles, and the spatial orientation of different molecular fragments. For benzamides, crystallographic studies reveal key details about the planarity of the amide group and the orientation of the aromatic rings. nih.gov

While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of analogous structures provides a robust framework for predicting its molecular and packing characteristics.

The conformation of benzamides is largely defined by the torsional or dihedral angles between the plane of the amide group and the planes of the attached aromatic rings. Theoretical and experimental studies on substituted benzamides show that the molecule is often non-planar. nih.gov The key dihedral angle (ω) is that between the carbonyl group and the phenyl ring. nih.gov

In N,N-dimethylbenzamide, this angle has been calculated to be around 40-60°. nih.gov For this compound, steric hindrance between the amide N-H, the carbonyl oxygen, and the ortho-methoxy group on the dimethoxyphenyl ring would likely lead to a significant twist. The molecule exists as interconverting cis and trans conformers, with the relative stability influenced by factors like intramolecular hydrogen bonding and solvent effects. nih.gov For instance, in 2-substituted benzamides, the trans conformer is often more stable. nih.gov

Table 1: Representative Dihedral Angles in Substituted Benzamides

Compound Dihedral Angle (ω) Method
Benzamide (B126) 20-25° Ab initio Calculation
N-Methylbenzamide ~25° RHF Calculation
N,N-Dimethylbenzamide ~60° RHF Calculation

This table presents data for related benzamide compounds to illustrate typical conformational features. Data sourced from conformational analysis studies. nih.gov

The crystal packing of benzamides is typically dominated by intermolecular hydrogen bonds involving the amide functional group (-CONH-). tandfonline.commdpi.com The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. This interaction is a primary driver in the formation of stable, ordered crystal lattices. tandfonline.com

In primary and secondary amides, a common and highly stable motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a characteristic ring pattern. mdpi.com These dimers can then be further organized into tapes or layers through other, weaker interactions like C-H···O or π–π stacking between the aromatic rings. tandfonline.comrsc.org The interplay between strong hydrogen bonding and weaker van der Waals forces dictates the final polymorphic form of the crystal. rsc.org In some complex benzamide derivatives, these interactions can lead to the formation of extensive 3D networks. eurjchem.com

Crystal twinning is a phenomenon where two or more separate crystals share some of the same crystal lattice points in a symmetrical manner. This can complicate the process of X-ray diffraction data collection and structure solution. acs.org Benzamides and related simple molecules are known to sometimes form disordered or twinned crystals, which can make structural elucidation challenging. acs.org For example, a polymorph of benzamide, Form IV, was found to be highly disordered, precluding straightforward indexing of its powder diffraction data. acs.org Computational methods combined with high-resolution powder X-ray diffraction are often required to solve such complex structures. acs.org

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized compounds. NMR provides detailed information about the carbon-hydrogen framework, while IR and MS are used to identify key functional groups and determine the molecular weight.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules like this compound. By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity of atoms can be determined.

For this specific compound, the expected ¹H NMR spectrum would feature:

Amide Proton (N-H): A singlet in the downfield region, typically δ 8.0-9.0 ppm.

Aromatic Protons: A series of multiplets in the δ 6.5-8.0 ppm range corresponding to the protons on the 4-methylphenyl and 2,4-dimethoxyphenyl rings.

Methoxy (B1213986) Protons (-OCH₃): Two distinct singlets around δ 3.8-4.0 ppm, each integrating to 3 protons.

Methyl Protons (-CH₃): A singlet around δ 2.4 ppm for the methyl group on the p-tolyl ring.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon (δ ~165-170 ppm), the aromatic carbons, the methoxy carbons (δ ~55-60 ppm), and the methyl carbon (δ ~21 ppm). journals.co.za Studies on similarly substituted benzamides confirm these general chemical shift ranges. journals.co.za

Table 2: Predicted ¹H NMR Chemical Shift Ranges

Functional Group Predicted Chemical Shift (δ, ppm)
Amide N-H 8.0 - 9.0
Aromatic C-H 6.5 - 8.0
Methoxy -OCH₃ 3.8 - 4.0
Methyl Ar-CH₃ ~2.4

This table presents predicted chemical shift ranges based on general principles and data from analogous compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands would be associated with the amide linkage. ajol.info

N-H Stretching: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band typically appears around 1630-1680 cm⁻¹. This is one of the most characteristic bands for amides. ajol.info

N-H Bending (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is found around 1510-1570 cm⁻¹. ajol.info

C-N Stretching: This absorption appears in the 1200-1300 cm⁻¹ region.

C-O Stretching: Bands corresponding to the aryl-ether linkages of the methoxy groups would be observed around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

Mass Spectrometry (MS) would be used to confirm the molecular weight of the compound. For this compound (C₁₆H₁₇NO₃), the expected molecular ion peak [M]⁺ would be at m/z 271.31. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement to confirm the elemental composition.

Chemical Reactivity and Transformation Pathways of N 2,4 Dimethoxyphenyl 4 Methylbenzamide

Nucleophilic and Electrophilic Reaction Potentials of the Aromatic Rings

The structure of N-(2,4-dimethoxyphenyl)-4-methylbenzamide features two distinct aromatic rings, each with different susceptibility to electrophilic and nucleophilic attack.

The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution. This is due to the presence of two methoxy (B1213986) (-OCH₃) groups, which are strong electron-donating groups through resonance. libretexts.orgorganicchemistrytutor.com These groups increase the electron density of the aromatic ring, particularly at the positions ortho and para to them, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.comlibretexts.org The positions available for substitution are C3, C5, and C6. The C5 position is para to the C4-methoxy group and ortho to the C2-methoxy group, making it a highly activated and sterically accessible site for electrophiles. The C3 position is ortho to both the C2-methoxy and C4-methoxy groups, but may experience some steric hindrance from the adjacent amide nitrogen. The C6 position is ortho to the amide linkage and meta to the C4-methoxy group, making it the least favored site for electrophilic attack.

Conversely, the 4-methylbenzamide (B193301) ring (a p-toluoyl group) is deactivated towards electrophilic aromatic substitution. The amide carbonyl group is moderately deactivating due to its electron-withdrawing resonance and inductive effects, which pull electron density away from the ring. tiktok.com While the methyl group at the para position is a weak activating, ortho, para-director, its effect is overridden by the deactivating nature of the amide carbonyl. Therefore, electrophilic substitution on this ring is significantly less favorable than on the dimethoxyphenyl ring.

Nucleophilic aromatic substitution (SNAr) on either ring is generally unfavorable under standard conditions. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards attack by a nucleophile, which are absent in this molecule. wikipedia.orgmasterorganicchemistry.comlibretexts.org The electron-rich nature of the dimethoxyphenyl ring makes it particularly resistant to nucleophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Aromatic Ring Substituents and Their Effects Predicted Major Substitution Site

| 2,4-Dimethoxyphenyl | 2-OCH₃ (Strongly activating, o,p-director) 4-OCH₃ (Strongly activating, o,p-director) Amide NH (Activating, o,p-director) | C5 (ortho to 2-OCH₃, para to 4-OCH₃) | | 4-Methylbenzamide | 4-CH₃ (Weakly activating, o,p-director) Carbonyl C=O (Deactivating, m-director) | Substitution is disfavored |

Amide Bond Reactivity: Hydrolysis and Transamidation Studies

The amide bond is a robust functional group, and its cleavage generally requires forceful reaction conditions.

Hydrolysis: The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. youtube.com

Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.comrsc.org Subsequent proton transfers and elimination lead to the formation of 4-methylbenzoic acid and the 2,4-dimethoxyanilinium ion.

Base-catalyzed hydrolysis (saponification) proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.comquora.com This forms a tetrahedral intermediate which then collapses to yield 4-methylbenzoic acid (as its carboxylate salt) and 2,4-dimethoxyaniline (B45885). This process is generally irreversible as the final deprotonation of the carboxylic acid by the amine or base drives the reaction to completion.

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. The direct transamidation of unactivated amides like this compound is challenging due to the stability of the amide bond. nih.gov Such transformations often necessitate the use of catalysts, such as metal complexes or organocatalysts, to activate the amide carbonyl for nucleophilic attack by an incoming amine. nih.govnih.govresearchgate.net The reaction would result in the formation of a new amide derived from the incoming amine and the release of 2,4-dimethoxyaniline.

Redox Chemistry: Oxidation and Reduction Reactions

The different functional groups within this compound allow for specific oxidation and reduction reactions.

Oxidation: The 2,4-dimethoxyphenyl ring is the most susceptible part of the molecule to oxidation due to its high electron density. nih.gov Treatment with strong oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can lead to the formation of quinone derivatives through oxidative demethylation. researchgate.net The specific outcome can depend on the reaction conditions. nih.gov The methyl group on the benzamide (B126) ring could also be oxidized to a carboxylic acid, but this would require harsh conditions, and the electron-rich dimethoxy-substituted ring is expected to be more reactive.

Reduction: The primary site for reduction is the amide carbonyl group.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding secondary amine, N-(4-methylbenzyl)(2,4-dimethoxyphenyl)amine. libretexts.orgmasterorganicchemistry.com This reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (CH₂). libretexts.org

Reduction to Aldehyde/Alcohol: It is also possible to achieve partial reduction. Certain bulky reducing agents can reduce tertiary amides to aldehydes. chemistrysteps.com More recent methods using reagents like samarium(II) iodide have shown the ability to reduce amides to alcohols, which would yield (4-methylphenyl)(2,4-dimethoxyphenylamino)methanol, though this is less common. nih.gov

Table 2: Summary of Expected Transformation Products

Reaction Type Reagents/Conditions Expected Major Product(s)
Acid Hydrolysis H₃O⁺, Heat 4-Methylbenzoic acid and 2,4-Dimethoxyaniline

| Base Hydrolysis | 1. NaOH, Heat 2. H₃O⁺ | 4-Methylbenzoic acid and 2,4-Dimethoxyaniline | | Oxidation | Strong oxidizing agent (e.g., CAN) | Quinone derivatives from the dimethoxyphenyl ring | | Reduction | LiAlH₄ | N-(4-methylbenzyl)(2,4-dimethoxyphenyl)amine |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The directing effects of the substituents play a crucial role in the regioselectivity of reactions involving this molecule. As discussed in section 4.1, electrophilic aromatic substitution is highly regioselective. The combined electron-donating power of the two methoxy groups strongly directs incoming electrophiles to the C5 position of the 2,4-dimethoxyphenyl ring. libretexts.orglibretexts.org This high degree of regiocontrol is a key feature of the molecule's reactivity.

Stereoselectivity: The main point of stereochemical consideration in the parent molecule is the amide bond. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the possibility of Z and E conformational isomers (syn- and anti-periplanar arrangements of the carbonyl and the aryl groups). publish.csiro.aunih.gov For N-aryl amides, the planarity of the system is influenced by the electronic nature of the substituents on the aryl ring. publish.csiro.au While specific experimental data for this compound is not available, it is expected to exist predominantly in the more stable trans (E) conformation. Any transformation that introduces a new chiral center could potentially be influenced by the existing molecular framework, but predicting the stereochemical outcome would require specific experimental investigation.

Computational Chemistry and Theoretical Investigations of N 2,4 Dimethoxyphenyl 4 Methylbenzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. bohrium.com DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For N-(2,4-dimethoxyphenyl)-4-methylbenzamide, DFT methods, such as those utilizing the B3LYP functional with a suitable basis set like 6-31G(d,p), would be used to calculate key structural parameters. nih.govsci-hub.se These parameters include the bond lengths between atoms (e.g., C=O, C-N, C-C), the bond angles defining the molecule's shape, and the dihedral angles that describe the 3D orientation of the phenyl rings relative to the central amide plane. Studies on various benzamide (B126) derivatives have successfully used DFT to establish their stable structures, providing a reliable foundation for further property analysis. bohrium.comresearchgate.net

HOMO-LUMO Analysis and Energy Gap Determination

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. nih.govschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) groups. Conversely, the LUMO is likely distributed over the electron-accepting benzamide portion of the molecule. sci-hub.se A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized, which is often associated with enhanced bioactivity or non-linear optical properties. nih.gov DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and other reactivity descriptors.

Illustrative Frontier Orbital Data for a Benzamide Derivative Note: The following data is exemplary, based on values reported for similar benzamide structures, as specific experimental or calculated values for this compound are not available in the cited literature. The values are calculated at the B3LYP/6-31G(d,p) level. sci-hub.se

ParameterIllustrative Value (eV)
HOMO Energy-6.22
LUMO Energy-0.77
Energy Gap (ΔE) 5.45

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netdeeporigin.com The map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are favorable for electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green or yellow areas represent neutral or weakly interacting regions.

For this compound, an EPS map would reveal a strong negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the oxygen atoms of the two methoxy groups. researchgate.net These sites represent the most likely points for interaction with positive charges or hydrogen bond donors. A region of high positive potential (blue) would be expected around the amide hydrogen (N-H), highlighting its role as a potential hydrogen bond donor. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing insight into its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor). tandfonline.com

For this compound, key areas of flexibility include the rotation around the C-N amide bond and the single bonds connecting the two aromatic rings to the central amide group. MD simulations can explore the potential energy surface associated with these rotations, revealing the different accessible conformations (conformers) and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target or pack in a crystal lattice. Such simulations have been effectively used to study the conformational landscape of other complex benzamide derivatives. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools in drug discovery for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. unair.ac.idnih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition, antiproliferative activity) would be required. nih.gov For each compound, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. The QSAR model is then generated by finding a statistical relationship, often through multiple linear regression or machine learning algorithms, between these descriptors and the observed activity. unair.ac.id The resulting equation can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.com

Non-linear Optical (NLO) Properties and Related Electronic Transitions

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are vital for technologies like optical switching, data storage, and frequency conversion. Organic molecules featuring both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties due to intramolecular charge transfer (ICT). nih.gov

This compound possesses the fundamental components for NLO activity: the electron-donating dimethoxyphenyl group and the electron-accepting benzamide system. The electronic transition from the HOMO to the LUMO corresponds to this charge transfer. DFT calculations can be used to compute the NLO properties of a molecule, most notably the first-order hyperpolarizability (β), which quantifies the second-order NLO response. inoe.rojmcs.org.mx A large β value is indicative of a strong NLO response. Theoretical studies on similar organic compounds have shown that DFT is a reliable method for predicting and understanding NLO behavior. inoe.roresearchgate.net

Illustrative Non-Linear Optical Properties for an Organic Molecule Note: This table presents exemplary data for a molecule with potential NLO properties. The values are for illustrative purposes to show the type of data generated from DFT calculations. inoe.rojmcs.org.mx

PropertyDescriptionIllustrative Value (a.u.)
α Linear Polarizability2.5 x 10⁻²³
β_tot First-order Hyperpolarizability7.0 x 10⁻³⁰

Molecular Interactions and Biological Mechanisms of N 2,4 Dimethoxyphenyl 4 Methylbenzamide

In Vitro Studies on Molecular Target Binding Affinity

Scientific data regarding the in vitro molecular target binding affinity of N-(2,4-dimethoxyphenyl)-4-methylbenzamide is not available in the reviewed literature.

Enzyme Inhibition Kinetics and Selectivity Profiling

There are no published studies detailing the enzyme inhibition kinetics or selectivity profile of this compound. Therefore, no data on its potential to inhibit specific enzymes, its mechanism of inhibition (e.g., competitive, non-competitive), or its selectivity for different enzymes can be provided.

Receptor Ligand Binding Assays

No information is available from receptor ligand binding assays for this compound. Consequently, its affinity and selectivity for any specific biological receptors remain uncharacterized.

Mechanistic Investigations at the Cellular Level (Non-clinical Focus)

There is a lack of non-clinical studies investigating the mechanisms of action of this compound at the cellular level.

Modulation of Cellular Signaling Pathways

Research on how this compound may modulate cellular signaling pathways has not been reported. As a result, its potential impact on intracellular communication and signaling cascades is unknown.

Effects on Cell Proliferation and Viability (Non-clinical models)

There are no available data from non-clinical models on the effects of this compound on cell proliferation and viability.

Advanced Binding Characterization Techniques

No studies utilizing advanced binding characterization techniques to investigate the interaction of this compound with its potential biological targets have been found in the scientific literature.

Lack of Publicly Available Data Prevents Analysis of this compound's Molecular Interactions

Despite a comprehensive search of scientific literature and databases, no specific experimental data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies for the compound This compound is publicly available. Consequently, a detailed analysis of its binding kinetics and thermodynamic profile, as requested, cannot be provided.

The requested article structure, focusing on the molecular interactions and biological mechanisms of this compound, hinges on the availability of quantitative data from these specific biophysical techniques. SPR is a primary method for determining the rates of association and dissociation of a compound with its binding partner, thereby providing insights into its binding kinetics. ITC, on the other hand, directly measures the heat changes associated with a binding event, offering a complete thermodynamic characterization, including enthalpy and entropy changes.

Without access to research that has specifically employed these methods to study this compound, any attempt to generate the requested article would be speculative and fall outside the required standards of scientific accuracy.

General information regarding the techniques of SPR and ITC is available, outlining their principles and applications in drug discovery and molecular biology. However, this general knowledge cannot be extrapolated to provide specific quantitative data for a compound that has not been the subject of such published research.

Therefore, the sections on "Surface Plasmon Resonance (SPR) for Binding Kinetics" and "Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis" for this compound remain unwritten due to the absence of the necessary empirical data.

Structure Activity Relationship Sar Studies of N 2,4 Dimethoxyphenyl 4 Methylbenzamide Analogs

Impact of Substituent Modifications on Molecular Interactions

The molecular interactions of N-(2,4-dimethoxyphenyl)-4-methylbenzamide analogs are significantly influenced by the nature and position of substituents on both the N-phenyl and benzoyl rings. These modifications can alter the electronic properties, hydrophobicity, and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

Substitutions on the N-Phenyl Ring: The 2,4-dimethoxy substitution pattern on the N-phenyl ring is a critical determinant of biological activity. The methoxy (B1213986) groups are electron-donating and can participate in hydrogen bonding, which can be crucial for interaction with receptor sites. mdpi.com Studies on related benzamide (B126) derivatives have shown that the presence and position of methoxy groups can significantly impact their antiproliferative and antibacterial activities. mdpi.com For instance, in a series of N-substituted benzimidazole (B57391) carboxamides, derivatives with hydroxyl and methoxy groups on the phenyl ring displayed selective activity against certain cancer cell lines. nih.gov

The electronic nature of substituents on the N-phenyl ring plays a vital role. Electron-donating groups, such as methoxy and alkyl groups, can enhance the electron density of the ring, potentially leading to stronger π-π stacking interactions with aromatic residues in a protein's binding pocket. acs.org Conversely, electron-withdrawing groups like nitro or halogen atoms can decrease the electron density, which may be favorable or detrimental depending on the specific target. nih.gov For example, in a study of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine (B1216132) receptor antagonists, substitutions on the benzamide ring with both electron-donating and electron-withdrawing groups led to a range of potencies. nih.gov

The following interactive table summarizes the impact of various substituents on the biological activity of benzamide analogs, based on findings from related studies.

Scaffold Substituent (R) Position Observed Biological Activity Reference
N-Phenylbenzamide2,5-bis(Trifluoromethyl)2,5- on benzamidePotent and selective M1 antagonist (IC50 = 490 nM) nih.gov
N-Phenylbenzamide2-Chloro2- on benzamideSubmicromolar M1 antagonist (IC50 = 960 nM) nih.gov
N-Phenylbenzamide2-Methoxy2- on benzamideSubmicromolar M1 antagonist (IC50 = 820 nM) nih.gov
4-Methylbenzamide (B193301)2,6-dichloro-9H-purin-9-ylon methyl groupHigh activity against K562 leukemia cells (IC50 = 2.27 µM) nih.gov
4-Methylbenzamide6-methoxy-9H-purin-9-ylon methyl groupSignificant inhibition of OKP-GS renal carcinoma cells nih.gov

Positional Isomerism and its Influence on Biological Activity

The specific positioning of substituents on the aromatic rings of this compound is a critical factor that governs its biological activity. Moving a substituent to a different position, even on the same ring, can lead to dramatic changes in the molecule's three-dimensional shape, electronic distribution, and ability to interact with its biological target.

For the N-(dimethoxyphenyl) moiety, the 2,4-dimethoxy arrangement is just one of several possibilities. Other isomers, such as 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxy, would each confer a unique set of steric and electronic properties to the molecule. For instance, a 2,6-dimethoxy substitution can impose significant steric hindrance around the amide bond, potentially forcing the phenyl rings into a non-planar conformation. This can impact the molecule's ability to fit into a planar binding site. In contrast, a 3,5-dimethoxy arrangement would have a different electronic influence on the amide nitrogen compared to the 2,4-isomer, which could affect the strength of hydrogen bonding interactions.

Studies on other substituted aromatic compounds have demonstrated the profound impact of positional isomerism. For example, research on methyl-substituted Schiff bases showed that meta and para isomers exhibited greater antimicrobial activity compared to the ortho isomer. researchgate.net In another study, the position of a methoxy group on 18F-labeled benzyl (B1604629) triphenylphosphonium cations had a significant effect on their biological properties, with the ortho-substituted compound showing the most favorable characteristics for a potential imaging agent. nih.gov

The table below illustrates how positional changes of substituents can affect the biological activity of related benzamide compounds.

Parent Compound Isomer Substituent Position Effect on Biological Activity Reference
N-(4-(4-propylpiperazin-1-yl)phenyl)benzamide3,5-dichlorobenzamide3,5- on benzamideM1 IC50 = 3.7 µM nih.gov
N-(4-(4-propylpiperazin-1-yl)phenyl)benzamide2-chlorobenzamide2- on benzamideM1 IC50 = 960 nM nih.gov
N-(4-(4-propylpiperazin-1-yl)phenyl)benzamide4-methoxybenzamide4- on benzamideComparable to unsubstituted benzamide nih.gov
(E)-N-(methyl-substituted-phenyl)-1-phenylmethanimineortho-methylortho on N-phenylLower antimicrobial activity researchgate.net
(E)-N-(methyl-substituted-phenyl)-1-phenylmethaniminemeta- and para-methylmeta and para on N-phenylHigher antimicrobial activity researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Research Tool)

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For this compound and its analogs, pharmacophore models can be developed based on a set of known active compounds to guide the design of new, more potent, and selective molecules. jst.go.jpnih.gov

A typical pharmacophore model for a benzamide-based inhibitor might include features such as:

Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The amide N-H group is a key hydrogen bond donor.

Aromatic Rings: The two phenyl rings provide hydrophobic and aromatic features that can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to infer the properties of the binding site. jst.go.jpnih.gov By aligning a series of active benzamide analogs, a common pharmacophore can be generated. This model then serves as a 3D query to search large chemical databases for novel compounds that match the required features, a process known as virtual screening. jst.go.jpacs.org This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

For instance, a pharmacophore-based virtual screening strategy was successfully employed to identify a novel benzamide scaffold as a Hepatitis B virus (HBV) capsid assembly modulator. jst.go.jpnih.gov This approach led to the discovery of compounds with significantly improved anti-HBV activity. jst.go.jpnih.gov Similarly, pharmacophore models have been developed for benzamide analogs targeting other enzymes, such as FtsZ, an important target for antimicrobial agents. nih.gov

Fragment-Based Lead Discovery Approaches for Benzamide Scaffolds

Fragment-based lead discovery (FBLD) is a drug discovery paradigm that starts with the identification of small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to a biological target. nih.govacs.org These fragment "hits" are then optimized and grown into more potent lead compounds through medicinal chemistry efforts, often guided by structural biology techniques like X-ray crystallography or NMR spectroscopy. nih.govacs.org

The benzamide scaffold is an attractive starting point for FBLD due to its synthetic tractability and its presence in numerous known drugs and biologically active molecules. The this compound structure can be deconstructed into smaller fragments for screening:

Fragment 1: 4-Methylbenzoic acid: This fragment represents the benzoyl moiety.

Fragment 2: 2,4-Dimethoxyaniline (B45885): This fragment represents the N-phenyl portion.

Fragment 3: Benzamide: This represents the core amide linkage with an unsubstituted phenyl ring.

These fragments, or similar small molecules, can be screened against a target of interest. Once a fragment hit is identified, it can be elaborated in a stepwise manner. For example, if 4-methylbenzoic acid is found to bind to a target, chemists can then explore different substitutions on the phenyl ring or link it to various amine-containing fragments to improve affinity and selectivity. This "fragment growing" approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules. nih.gov

FBLD has been successfully applied to the discovery of inhibitors for various targets, including kinases and proteases. drugdiscoverychemistry.com For example, fragment-based approaches have been used to develop potent and selective kinase inhibitors by starting with simple, low-molecular-weight compounds and building them up into more complex molecules. drugdiscoverychemistry.com The modular nature of the benzamide scaffold makes it particularly well-suited for such fragment-based strategies. acs.orgmdpi.com

Applications in Chemical Biology and Medicinal Chemistry Research

Advanced Analytical Methodologies in N 2,4 Dimethoxyphenyl 4 Methylbenzamide Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly sensitive technique for the separation, detection, and quantification of N-(2,4-dimethoxyphenyl)-4-methylbenzamide. This method is the gold standard for assessing the purity of a synthesized batch and for quantitative analysis in complex mixtures. nih.gov

The HPLC component separates the target compound from impurities based on its physicochemical properties, primarily its polarity. A reversed-phase C18 column is typically employed, with a mobile phase gradient consisting of an aqueous component (often with a modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. hpst.cz The separation is achieved by carefully controlling the gradient, allowing for the elution of compounds with different polarities at different times.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, and it can be operated in either positive or negative ion mode. nih.gov In positive ion mode, the molecule would be expected to protonate, forming the precursor ion [M+H]⁺.

In the tandem mass spectrometry (MS/MS) stage, this precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, enabling quantification down to very low levels, such as parts-per-trillion (ppt). hpst.cz This specificity ensures that the signal is unequivocally from the target compound, minimizing interference from matrix components. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the compound can be precisely determined using this method. researchgate.net

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis

ParameterValue/Condition
HPLC System Agilent 1290 Infinity II or equivalent
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)m/z 272.13
Monitored TransitionsSpecific fragment ions (e.g., m/z 119.05, 152.07)
Dwell Time100 ms

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying volatile and semi-volatile byproducts that may be present in a sample of this compound. These byproducts can include unreacted starting materials, residual solvents used during synthesis or purification, or small molecules formed through side reactions. Volatile phytochemicals are typically defined as compounds with low molecular weights, generally below 300 Da. nih.gov

In GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas (like helium or nitrogen) flows through the column, carrying the vaporized components with it. Separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase. More volatile compounds with lower boiling points travel through the column faster and elute first. nih.gov

As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization method causes predictable and reproducible fragmentation of the molecules. The resulting mass spectrum is a unique "fingerprint" for a specific compound, showing the mass-to-charge ratio of the parent ion and its various fragments. By comparing these fragmentation patterns to extensive spectral libraries (such as the NIST library), volatile byproducts can be identified with a high degree of confidence. nist.gov

Potential volatile byproducts from the synthesis of this compound could include 2,4-dimethoxyaniline (B45885), p-tolualdehyde, or solvents like toluene (B28343) or dimethylformamide (DMF).

Table 2: Potential Volatile Byproducts and their GC-MS Signatures

CompoundMolecular FormulaMolecular WeightPotential Source
2,4-DimethoxyanilineC₈H₁₁NO₂153.18Unreacted starting material
4-MethylbenzaldehydeC₈H₈O120.15Starting material/side product
TolueneC₇H₈92.14Residual solvent
DimethylformamideC₃H₇NO73.09Residual solvent

Vibrational Spectroscopy (Raman and FT-IR) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a non-destructive method for obtaining a unique molecular fingerprint of this compound. These techniques probe the vibrational modes of the molecule's covalent bonds, which are highly specific to its structure and functional groups. researchgate.net

FT-IR Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of the molecule's bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Key functional groups exhibit characteristic absorption bands. For this compound, important bands include the N-H stretch of the amide group (typically around 3300 cm⁻¹), the C=O stretch (Amide I band, ~1650 cm⁻¹), the N-H bend coupled with C-N stretch (Amide II band, ~1550 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and the characteristic C-O-C stretches of the methoxy (B1213986) groups (~1250 and ~1040 cm⁻¹). researchgate.netresearchgate.net

Raman Spectroscopy is a complementary technique that involves scattering light from the sample and analyzing the small changes in the wavelength of the scattered light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. This makes it particularly useful for observing the vibrations of the aromatic rings and the C-C backbone of the molecule.

Table 3: Key Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
N-H Stretch (Amide)~3300FT-IR
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (Methyl)2980 - 2850FT-IR, Raman
C=O Stretch (Amide I)~1650FT-IR, Raman
Aromatic C=C Stretch1600 - 1450FT-IR, Raman
N-H Bend / C-N Stretch (Amide II)~1550FT-IR
Asymmetric C-O-C Stretch~1250FT-IR
Symmetric C-O-C Stretch~1040FT-IR

Single Crystal X-ray Diffraction for Absolute Structure Determination

The method requires growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is generated. nih.gov

Sophisticated computer software is then used to solve the "phase problem" and generate an electron density map of the crystal's unit cell. From this map, the positions of all non-hydrogen atoms can be determined with very high precision. The analysis reveals the crystal system, space group, and the exact arrangement of molecules within the crystal lattice, including any intermolecular interactions like hydrogen bonding. nih.gov

While specific crystal structure data for this compound is not publicly available, analysis of the closely related compound N-(2,6-dimethylphenyl)-4-methylbenzamide illustrates the detailed data that can be obtained. nih.gov Such studies show, for example, the dihedral angle between the two aromatic rings and the planarity of the central amide group, providing unequivocal structural confirmation. nih.gov

Table 4: Representative Crystallographic Data (Based on N-(2,6-dimethylphenyl)-4-methylbenzamide)

ParameterValue
Chemical FormulaC₁₆H₁₇NO
Formula Weight239.31
Crystal SystemTetragonal
Space GroupI4₁/a
a (Å)16.6224 (5)
c (Å)19.9508 (7)
V (ų)5512.5 (3)
Z (molecules/unit cell)16
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)295
Final R-factor [I > 2σ(I)]0.038
Data obtained for the related structure N-(2,6-dimethylphenyl)-4-methylbenzamide for illustrative purposes. nih.gov

Future Directions and Emerging Research Avenues for N 2,4 Dimethoxyphenyl 4 Methylbenzamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of amides is one of the most common reactions in pharmaceutical and chemical research. rsc.org However, traditional methods often rely on stoichiometric coupling reagents, which generate significant chemical waste. ucl.ac.uk Future research on N-(2,4-dimethoxyphenyl)-4-methylbenzamide should prioritize the development of novel, sustainable synthetic routes that align with the principles of green chemistry. ucl.ac.ukacs.org

Current standard synthesis often involves the coupling of 4-methylbenzoyl chloride with 2,4-dimethoxyaniline (B45885). While effective, this method produces stoichiometric byproducts. Emerging sustainable alternatives focus on catalytic processes that minimize waste and energy consumption. sigmaaldrich.com One promising area is the use of biocatalysis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been shown to efficiently catalyze amide bond formation directly from carboxylic acids and amines in greener solvents, such as cyclopentyl methyl ether, avoiding harsh reagents and simplifying purification. nih.gov Another approach involves the direct catalytic amidation of 4-methylbenzoic acid and 2,4-dimethoxyaniline using catalysts based on boric acid or other earth-abundant metals, which can proceed under milder conditions and produce water as the only byproduct. acs.org Oxidative amidation, converting an aldehyde and an amine directly to an amide, represents another innovative route worth exploring. ucl.ac.uk

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Reactants Key Features Sustainability Advantages Potential Challenges
Traditional Acyl Chloride Method 4-methylbenzoyl chloride, 2,4-dimethoxyaniline Well-established, high-yielding Few Generates stoichiometric HCl and requires a base; harsh reagents
Enzymatic Amidation 4-methylbenzoic acid, 2,4-dimethoxyaniline High specificity, mild conditions, uses biocatalyst (e.g., CALB) nih.gov Biodegradable catalyst, reduced waste, use of green solvents nih.gov Enzyme stability and cost, reaction times may be longer
Boric Acid Catalyzed Condensation 4-methylbenzoic acid, 2,4-dimethoxyaniline Direct condensation, water as the only byproduct Atom-economical, avoids activating agents acs.org May require elevated temperatures and water removal

| Oxidative Amidation | 4-methylbenzaldehyde, 2,4-dimethoxyaniline | Bypasses carboxylic acid activation | High atom economy, alternative starting materials ucl.ac.uk | Requires an oxidant and catalyst, potential for side reactions |

Deeper Insights into Molecular Recognition and Binding Dynamics

Understanding how this compound interacts with biological macromolecules at an atomic level is crucial for elucidating its mechanism of action and guiding the design of more potent and selective analogs. Future research should leverage advanced computational techniques to gain deeper insights into its molecular recognition and binding dynamics.

Molecular docking studies can be employed to predict the binding pose and affinity of the compound against a wide array of protein targets. scialert.netmdpi.com For instance, given the prevalence of benzamides as kinase inhibitors, docking this compound into the ATP-binding sites of various kinases could reveal potential targets. dntb.gov.ua Such studies can identify key interactions, such as hydrogen bonds between the amide moiety and the protein's hinge region, or hydrophobic interactions involving the dimethoxyphenyl and methylphenyl rings. dntb.gov.uascialert.net

Beyond static docking, molecular dynamics (MD) simulations offer a powerful tool to study the conformational changes of both the ligand and the protein upon binding. dntb.gov.ua MD simulations can reveal the stability of the predicted binding pose over time, the role of solvent molecules, and calculate binding free energies, which often correlate well with experimental activity. dntb.gov.ua This dynamic information is critical for understanding the subtleties of molecular recognition that govern a compound's biological effects. nih.gov

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Plan

Technique Objective Hypothetical Target Class Key Parameters to Analyze Expected Insights
Molecular Docking Predict binding mode and affinity Protein Kinases, GPCRs, Nuclear Receptors Docking score, binding energy (kcal/mol), hydrogen bonds, hydrophobic contacts scialert.net Identification of primary binding interactions and potential biological targets.
Molecular Dynamics (MD) Simulation Assess binding stability and conformational changes Highest-scoring protein-ligand complexes from docking Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), binding free energy (MM/GBSA) dntb.gov.ua Validation of binding pose stability and identification of key residues driving the interaction.

| Steered MD / Umbrella Sampling | Quantify the energy barrier of binding/unbinding | Selected high-interest targets | Potential of Mean Force (PMF) | Detailed energetic profile of the binding pathway and ligand residence time. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.org For this compound, these technologies offer powerful future avenues for designing novel analogs with optimized properties.

Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to learn the underlying rules of chemical structure and activity. nih.govresearchgate.netnih.gov A model fine-tuned on a set of, for example, known kinase inhibitors could generate novel benzamide (B126) derivatives, including analogs of this compound, that are predicted to have high activity. nih.gov This de novo design approach can explore vast chemical space efficiently to identify novel and synthesizable structures. researchgate.net

Table 3: Workflow for AI-Driven Design of Novel Analogs

Step AI/ML Tool Purpose Input Data Output
1. Model Training Generative Models (e.g., RNN, GAN) Learn the chemical space of active benzamides. SMILES strings of known active compounds. A trained model capable of generating novel molecules. nih.gov
2. De Novo Design Trained Generative Model Generate novel benzamide analogs based on the learned patterns. This compound as a seed structure (optional). A virtual library of new chemical structures. nih.gov
3. Property Prediction Predictive QSAR/QSPR Models Predict bioactivity, selectivity, and ADME properties of generated compounds. Molecular descriptors/fingerprints of the virtual library. A ranked list of candidate compounds with predicted activity and druglikeness profiles. plos.org

| 4. Candidate Prioritization | Multi-Objective Optimization | Select compounds with the best balance of desired properties. | Predicted activity, selectivity, solubility, etc. | A small, prioritized set of compounds for chemical synthesis and experimental validation. |

Investigation of Polypharmacology and Multi-target Modulation

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by the concept of polypharmacology, where a single compound intentionally or unintentionally interacts with multiple targets. rsc.org This can lead to enhanced efficacy or unforeseen side effects. A crucial future direction for this compound is to systematically investigate its polypharmacological profile.

Many small molecule inhibitors, particularly kinase inhibitors, are known to have off-target effects. nih.gov A comprehensive kinome scan, where the compound is tested against a large panel of protein kinases, would be a logical first step. This could reveal unexpected inhibitory activities that might be therapeutically valuable. For example, a compound that inhibits both a cancer-driving kinase and an angiogenic kinase could have synergistic antitumor effects. google.com

Beyond kinases, broader screening against other target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like poly(ADP-ribose) polymerase (PARP), could uncover a unique multi-target profile. nih.govnih.gov Identifying these interactions is essential for building a complete picture of the compound's biological activity and could open up new therapeutic applications or explain potential toxicities. This knowledge allows for the rational design of future analogs that either enhance desired multi-target effects or eliminate unwanted off-target activities. nih.gov

Table 4: Potential Off-Target Families for Polypharmacology Screening

Target Family Rationale for Screening Potential Therapeutic Areas Example Screening Assay
Protein Kinases Benzamide is a common scaffold in kinase inhibitors. google.comnih.gov Oncology, Inflammation In vitro kinase activity assays (e.g., DiscoverX KINOMEscan)
PARP Enzymes Benzamide is a known PARP inhibitor scaffold. nih.gov Oncology PARP activity assays (colorimetric or fluorescent)
Histone Deacetylases (HDACs) Some benzamide derivatives show HDAC inhibitory activity. nih.gov Oncology, Neurology HDAC enzymatic assays
Carbonic Anhydrases Some sulfonamides and related compounds inhibit CAs. rsc.org Glaucoma, Oncology Carbonic anhydrase inhibition assays

| Bacterial Cell Division Proteins (e.g., FtsZ) | Certain benzamides have shown antibacterial activity by targeting FtsZ. nih.gov | Infectious Diseases | FtsZ polymerization assays, Minimum Inhibitory Concentration (MIC) testing |

Expansion into New Areas of Chemical Biology Research

Chemical biology utilizes small molecules as tools to probe and manipulate biological systems. This compound could be developed into a valuable chemical probe to explore new areas of biology. youtube.com A key future direction is the design and synthesis of functionalized derivatives for target identification and validation. nih.gov

By incorporating a "handle" such as an alkyne or azide (B81097) group onto the benzamide scaffold, a photoreactive probe can be created for photoaffinity labeling experiments. nih.gov This probe, when introduced to cells or cell lysates and exposed to UV light, will covalently bind to its protein targets. The handle can then be used to attach a reporter tag (like biotin) via click chemistry, allowing for the enrichment and subsequent identification of binding partners by mass spectrometry. chemrxiv.org This unbiased approach is powerful for discovering novel targets and confirming on-target engagement in a cellular context.

Furthermore, if this compound is found to modulate a specific protein-protein interaction (PPI), it could serve as a scaffold for developing more potent PPI modulators. rsc.org Many disease pathways are driven by PPIs, which have historically been difficult to target with small molecules. A compound that can disrupt or stabilize such an interaction would be a highly valuable research tool and a potential starting point for a new class of therapeutics.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
4-methylbenzoyl chloride
2,4-dimethoxyaniline
4-methylbenzoic acid
Acetaminophen
Celecoxib
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)
n-propylphosphonic acid anhydride (B1165640) (T3P)
4-methylbenzaldehyde
Pazopanib
Indisulam
Acetazolamide
Niraparib
Rucaparib
Trapoxin
N-acetyl lysine
Rapamycin

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-4-methylbenzamide, and what coupling reagents are most effective?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling. A common approach involves reacting 4-methylbenzoic acid derivatives with 2,4-dimethoxyaniline using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents. These reagents minimize side reactions and improve yield by activating the carboxylic acid for amide bond formation .
  • Key Parameters : Reaction conditions (e.g., anhydrous solvents like dichloromethane, room temperature) and purification via column chromatography are critical. Yield optimization requires stoichiometric control of reagents and exclusion of moisture .

Q. How is the compound characterized using spectroscopic and elemental analysis?

  • Techniques :

  • IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • ¹H-NMR : Peaks at δ 3.8–3.9 ppm (methoxy groups) and δ 7.2–8.1 ppm (aromatic protons) verify substitution patterns .
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. What experimental designs are recommended for studying fluorescence properties of this benzamide derivative?

  • Methodology : Fluorescence intensity is sensitive to solvent polarity, pH, and temperature. For example:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance fluorescence due to reduced quenching .
  • pH optimization : Maximum intensity occurs at pH 5, likely due to protonation/deprotonation equilibria affecting the excited state .
  • Temperature control : Stability at 25°C suggests minimal thermal degradation, but higher temperatures (>40°C) reduce intensity .
    • Data Table :
ConditionOptimal ValueEffect on Fluorescence
pH5.0Maximum intensity
Temperature25°CStable signal
SolventDMSOEnhanced quantum yield
Concentration<1 mMLinear response

Q. How do structural modifications (e.g., methoxy groups) influence biological activity and binding interactions?

  • Structure-Activity Relationship (SAR) :

  • The 2,4-dimethoxy groups enhance lipophilicity, improving membrane permeability in cellular assays .
  • Substitution at the 4-methyl position on the benzamide core may sterically hinder target binding, reducing efficacy in enzyme inhibition studies .
    • Advanced Analysis : Molecular docking and MD simulations can predict interactions with biological targets (e.g., kinases, GPCRs). Comparative studies with analogs (e.g., N-(3-iodophenyl)-4-methylbenzamide) highlight iodine’s role in halogen bonding vs. methoxy’s electron-donating effects .

Q. What crystallographic strategies resolve structural ambiguities in benzamide derivatives?

  • Tools : Use SHELX for X-ray refinement. Key steps include:

  • Data collection at low temperature (100 K) to reduce thermal motion artifacts .
  • Twin refinement for crystals with pseudo-symmetry, common in benzamides due to flexible methoxy groups .
    • Case Study : For this compound, anisotropic displacement parameters (ADPs) refine methoxy group orientations, resolving disorder .

Q. How can contradictions in fluorescence data under varying conditions be addressed?

  • Root Cause Analysis : Discrepancies may arise from:

  • Solvent impurities : Use HPLC-grade solvents to avoid quenching .
  • pH drift : Buffer solutions (e.g., acetate buffer) stabilize pH during long-term measurements .
    • Mitigation : Replicate experiments under controlled conditions and validate with orthogonal techniques (e.g., UV-Vis spectroscopy) .

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